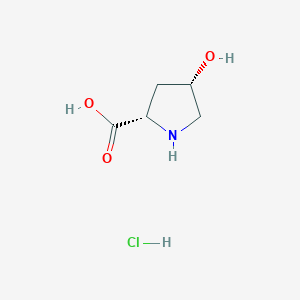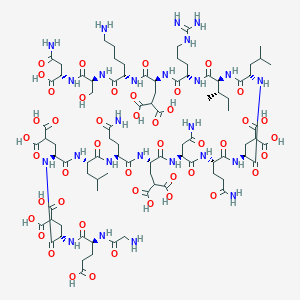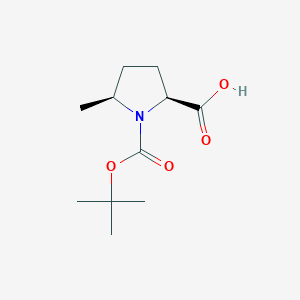
(3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
Overview
Description
(3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, also known as TFPMA-HCl, is a novel compound with a wide range of potential applications in scientific research. It is a highly fluorinated amine derivative of pyridine, and has been used in a number of studies due to its unique chemical and physical properties. We will also discuss the potential future directions of research for this compound.
Scientific Research Applications
Synthesis and Characterization
- Schiff bases of 3-aminomethyl pyridine, including (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, have been synthesized for potential anticonvulsant applications. Their chemical structures were confirmed using various spectroscopic techniques (Pandey & Srivastava, 2011).
Photocytotoxicity and Cellular Imaging
- Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, a derivative of this compound, have been used for cellular imaging and exhibit photocytotoxicity in red light. These complexes interact with DNA and generate reactive oxygen species (Basu et al., 2014).
Catalytic Applications
- Derivatives of this compound have been used to synthesize unsymmetrical NCN′ and PCN pincer palladacycles, showing good activity and selectivity in catalytic applications (Roffe et al., 2016).
Spin State Equilibria Studies
- Fe(II) complexes based on derivatives like 1,1-di(pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine, related to this compound, have been characterized and studied for their solution chemistry and spin state equilibria (Draksharapu et al., 2012).
Hydroxylation of Alkanes
- Diiron(III) complexes with tridentate 3N ligands including bis(pyridin-2-ylmethyl)amine, a related compound, have been used as catalysts for the selective hydroxylation of alkanes, demonstrating high efficiency and selectivity (Sankaralingam & Palaniandavar, 2014).
Synthesis of Novel Derivatives
- Efficient synthesis methods have been developed for imidazo[1,5-a]pyridine derivatives starting from (3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamine, a closely related compound. These methods yield good yields and have been confirmed by crystal X-ray methods (Mihorianu et al., 2010).
Anticancer Activity
- Iron(III) complexes with pyridoxal Schiff bases and modified dipicolylamines, including phenyl-N,N-bis((pyridin-2-yl)methyl)methanamine, have been studied for their uptake in cancer cells and show remarkable photocytotoxicity, opening avenues for cancer treatment (Basu et al., 2015).
Antiosteoclast Activity
- Compounds synthesized using piperidin-2-yl-methanamine, related to this compound, have shown moderate to high antiosteoclast and osteoblast activity, indicating potential applications in bone health (Reddy et al., 2012).
Safety and Hazards
This compound is associated with several hazards. It can cause skin irritation and may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
[3-(trifluoromethyl)pyridin-2-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2.ClH/c8-7(9,10)5-2-1-3-12-6(5)4-11;/h1-3H,4,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIVAUJFAGZFTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CN)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B151305.png)

![2-[4-(Pyrrolidin-1-yl)phenyl]-1,3-benzothiazole](/img/structure/B151310.png)









![2-[1,4]Diazepan-1-yl-5-propyl-benzenesulfonic acid](/img/structure/B151337.png)
